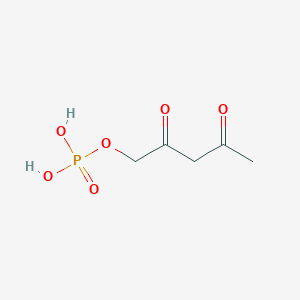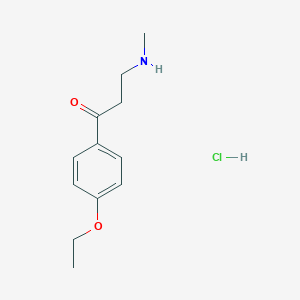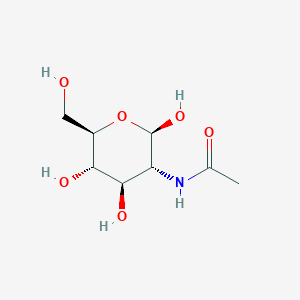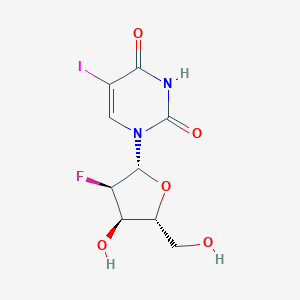
デクスブデソニド
概要
説明
作用機序
科学的研究の応用
Budesonide has a wide range of scientific research applications:
準備方法
合成経路と反応条件
ブデソニドは、プレドニゾロンから始まる一連の化学反応によって合成されます . この合成にはいくつかの重要な手順が含まれます。
エステル化反応: プレドニゾロンは、触媒の存在下で無水酢酸と反応させてエステルを生成します.
脱脂反応: エステルは、アルカリまたはアルカリ金属塩の存在下で脱脂反応を受けます.
酸化反応: 生成物は次に、酸性環境中で過マンガン酸カリウムを使用して酸化されます.
エステル交換反応: アルカリ環境中でアルコールを使用してエステル交換反応が行われます.
工業的生産方法
ブデソニドの工業的生産では、収率を最適化し、コストを削減するために、多くの場合、連続フロープロセスが採用されています . この方法は、ブデソニドエピマーの所望のモル比を得るために、流量、温度、滞留時間、溶液量などのさまざまなパラメータを制御することを伴います . 連続フロープロセスは、工業的生産に容易にスケールアップできるため有利です .
化学反応の分析
ブデソニドは、次のようないくつかの種類の化学反応を受けます。
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、銀アマルガム薄膜電極などの還元剤が含まれます . これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。
科学研究の応用
ブデソニドは、幅広い科学研究の応用があります。
類似化合物との比較
ブデソニドは、しばしば、ベクロメタゾンジプロピオン酸やフルチカゾンプロピオン酸などの他のグルココルチコイドと比較されます . これらの化合物はすべて炎症性疾患の治療に使用されますが、ブデソニドは水溶性が高いため、全身への吸収が速く、血漿ピークが短くなります . この性質により、ブデソニドは、全身への副作用を最小限に抑えながら、症状を迅速に緩和するのに適しています .
類似化合物
ベクロメタゾンジプロピオン酸: 喘息やアレルギー性鼻炎に使用される別の吸入コルチコステロイド.
フルチカゾンプロピオン酸: 喘息やCOPDの治療に使用される強力なグルココルチコイド.
モメタゾンフューレート: 喘息やアレルギー性鼻炎など、ブデソニドと同様の適応症に使用されます.
ブデソニドは、これらの類似化合物とは異なる独特の薬物動態プロファイルと可逆的エステル化特性を備えており、有効性と安全性のバランスを提供します .
特性
CAS番号 |
51372-29-3 |
|---|---|
分子式 |
C25H34O6 |
分子量 |
430.5 g/mol |
IUPAC名 |
(8S,9S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C25H34O6/c1-4-5-21-30-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31-21)19(29)13-26/h8-10,16-18,20-22,26,28H,4-7,11-13H2,1-3H3/t16?,17?,18?,20?,21?,22?,23-,24-,25+/m0/s1 |
InChIキー |
VOVIALXJUBGFJZ-PNYLKFOFSA-N |
SMILES |
CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C |
異性体SMILES |
CCCC1OC2CC3C4CCC5=CC(=O)C=C[C@@]5(C4C(C[C@@]3([C@@]2(O1)C(=O)CO)C)O)C |
正規SMILES |
CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C |
Color/Form |
Crystals |
melting_point |
221-232 °C (decomposes) |
Key on ui other cas no. |
51372-29-3 51333-22-3 |
物理的記述 |
Solid |
ピクトグラム |
Irritant; Health Hazard |
賞味期限 |
Chemical stability: Stable under recommended storage conditions. |
溶解性 |
Practically insoluble in water Freely soluble in chloroform; sparingly soluble in ethanol, alcohol; practically insoluble in heptane |
同義語 |
(11β,16α)-16,17-[(1R)-Butylidenebis(oxy)]-11,21-dihydroxypregna-1,4-diene-3,20-dione; Dexbudesonide; Budesonide Epimer B (USP) |
蒸気圧 |
8.81X10-15 mm Hg at 25 °C (est) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes R-Budesonide more desirable than the racemic mixture in pharmaceutical applications?
A1: R-Budesonide, also known as Dexamethasone, exhibits a higher affinity for the glucocorticoid receptor compared to its S-enantiomer. This enhanced binding affinity translates to superior pharmacological activity. Utilizing the pure R-enantiomer allows for lower doses and potentially fewer side effects compared to using the racemic mixture of budesonide.
Q2: What is the mechanism of action of R-Budesonide at the molecular level?
A2: R-Budesonide exerts its anti-inflammatory effects by binding to the glucocorticoid receptor in the cytoplasm. This binding event triggers a cascade, leading to the inhibition of inflammatory transcription factors like NF-κB. Consequently, the production of pro-inflammatory cytokines is suppressed, effectively controlling inflammation. [Not directly addressed in the provided papers]
Q3: Are there specific analytical techniques used to differentiate and quantify R-Budesonide from its S-enantiomer?
A3: Yes, researchers utilize techniques like preparative High-Performance Liquid Chromatography (HPLC) to separate the R and S enantiomers of budesonide. This separation is crucial for obtaining pure R-Budesonide and studying its specific properties. Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy plays a vital role in distinguishing and characterizing the two enantiomers based on their unique spectral signatures.
Q4: What are the potential advantages of formulating R-Budesonide as a foaming agent?
A4: Formulating R-Budesonide with a foaming agent, as described in one of the studies, presents a novel approach for drug delivery. This specific formulation, containing 0.05-0.2% (w/w) R-Budesonide, exhibits a volumetric expansion ratio of 25-50. This foaming action may enhance the drug's distribution within the lungs, potentially improving its efficacy in treating respiratory conditions.
Q5: Are there any ongoing studies evaluating the long-term safety and efficacy of R-Budesonide?
A5: While the provided abstracts don't delve into specific clinical trials, one study mentions a post-marketing clinical experience investigation for Symbicort® Turbuhaler®, a combination drug containing budesonide and formoterol. This investigation aims to assess the long-term safety and efficacy of this combination therapy in individuals with Chronic Obstructive Pulmonary Disease (COPD). Further research and clinical trials are crucial to fully elucidate the long-term effects and safety profile of R-Budesonide.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















